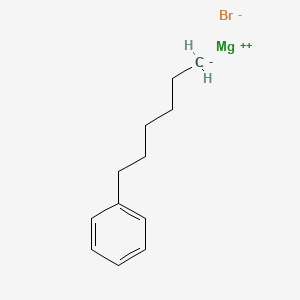
Magnesium, bromo(6-phenylhexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo(6-phenylhexyl)- is a chemical compound with the molecular formula C12H17BrMg. It is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. Grignard reagents are known for their ability to form carbon-carbon bonds, making them valuable tools in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo(6-phenylhexyl)- typically involves the reaction of magnesium turnings with 6-bromo-1-phenylhexane in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
Mg+C6H5(CH2)5Br→C6H5(CH2)5MgBr
Industrial Production Methods
Industrial production of Grignard reagents, including Magnesium, bromo(6-phenylhexyl)-, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers, reflux condensers, and drying tubes to maintain anhydrous conditions. The reaction mixture is typically heated to facilitate the formation of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(6-phenylhexyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Substitution Reactions: Can participate in substitution reactions with halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to moderate heating.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Coupled Products: From coupling reactions with electrophiles.
Scientific Research Applications
Magnesium, bromo(6-phenylhexyl)- has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the preparation of polymers and advanced materials.
Biological Research: Used in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of Magnesium, bromo(6-phenylhexyl)- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The Grignard reagent acts as a strong nucleophile, forming a new carbon-carbon bond and resulting in the formation of alcohols or other products, depending on the reaction conditions and substrates used.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo(6-phenylmethoxy)hexyl-
- Magnesium, bromo(6-phenylbutyl)-
- Magnesium, bromo(6-phenylpropyl)-
Uniqueness
Magnesium, bromo(6-phenylhexyl)- is unique due to its specific structure, which allows for the formation of carbon-carbon bonds with a phenyl group attached to a hexyl chain. This structural feature provides distinct reactivity and selectivity in organic synthesis compared to other similar compounds.
Properties
CAS No. |
195304-57-5 |
|---|---|
Molecular Formula |
C12H17BrMg |
Molecular Weight |
265.47 g/mol |
IUPAC Name |
magnesium;hexylbenzene;bromide |
InChI |
InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h5,7-8,10-11H,1-4,6,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
BKQQOLHDRHCWBU-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCCC1=CC=CC=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















